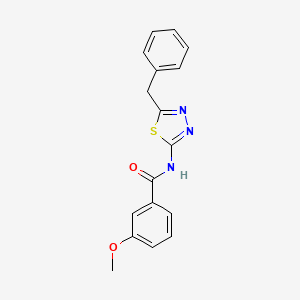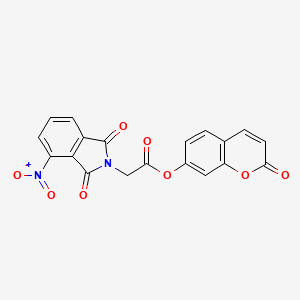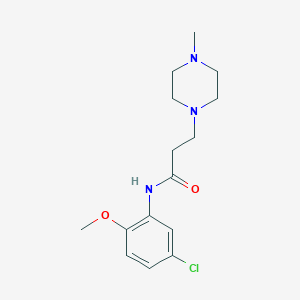
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is used as a building block in the synthesis of more complex molecules
Biology: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains. It is also being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Medicine: In the medical field, this compound is being explored for its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it may inhibit enzymes involved in DNA replication and cell division, thereby preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Comparison: While these compounds share a similar thiadiazole core, their functional groups differ, leading to variations in their chemical and biological properties. For example, the presence of a chloroacetamide group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide enhances its reactivity towards nucleophiles, making it useful in different synthetic applications. On the other hand, the purinyl group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide imparts unique biological activities, making it a potential candidate for drug development.
Propiedades
Fórmula molecular |
C17H15N3O2S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-5-8-13(11-14)16(21)18-17-20-19-15(23-17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,18,20,21) |
Clave InChI |
LDJXGWOSJTUEEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11532010.png)
![2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11532018.png)
![2-phenyl-4-[4-(propan-2-yl)phenyl]phthalazine-1(2H)-thione](/img/structure/B11532026.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2-methoxy-4,6-dinitrophenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11532028.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11532031.png)

![(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11532046.png)
![5-[(6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11532049.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B11532050.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B11532059.png)

![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11532065.png)
![2-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532071.png)
![4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11532083.png)
